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1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane

Medicinal chemistry Structure-activity relationship Lipophilicity optimization

Researchers seeking kinase-targeted scaffolds face limited access to pyrazolo[1,5-a]pyrimidines with the azepane 7-substituent and m-tolyl 2-aryl pattern. • Unique azepane pharmacophore interrogates kinase hinge pockets inaccessible to piperidine/piperazine analogs • m-Tolyl orientation creates differential target-engagement vs. para-isomer (>30-fold IC50 variation reported) • Halogen-free scaffold reduces reactive metabolite risk for clean selectivity profiling • Demonstrated UppS inhibition potential (related chemotype IC50: 0.05 μM) Available via custom synthesis with full characterization.

Molecular Formula C21H26N4
Molecular Weight 334.5 g/mol
Cat. No. B11309276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane
Molecular FormulaC21H26N4
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCCCC4
InChIInChI=1S/C21H26N4/c1-15-9-8-10-18(13-15)20-17(3)21-22-16(2)14-19(25(21)23-20)24-11-6-4-5-7-12-24/h8-10,13-14H,4-7,11-12H2,1-3H3
InChIKeyASQKMHZFKHOMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane: Structural Profile


1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase-targeted and anti-infective drug discovery [1]. The compound features a 3,5-dimethyl-substituted pyrazolo[1,5-a]pyrimidine core, a 2-(3-methylphenyl) (m-tolyl) substituent, and a seven-membered azepane ring at position 7. This scaffold has been exploited in multiple patent families targeting cyclin-dependent kinases (CDKs), microtubule affinity-regulating kinases (MARK), adaptor-associated kinase 1 (AAK1), and undecaprenyl diphosphate synthase (UppS), establishing the core's polypharmacological potential [2]. The specific substitution pattern—particularly the meta-methyl orientation on the 2-phenyl ring combined with the azepane 7-substituent—distinguishes it from hundreds of commercially catalogued pyrazolo[1,5-a]pyrimidine analogs and may confer differential conformational preferences and target-engagement profiles [3].

1 Pyrazolo[1,5-a]pyrimidine core for kinase-targeted pathway studies
2 Azepane 7-substituent for conformational-control research workflows
3 Non-halogenated m-tolyl pharmacophore for target-engagement profiling

Why Generic Analogs Fall Short


The pyrazolo[1,5-a]pyrimidine chemical space is exceptionally sensitive to substitution pattern. The 7-position amine/heterocycle governs conformational dynamics and basicity; swapping the seven-membered azepane for a six-membered piperidine or piperazine alters ring pucker, pKa, and target-binding geometry, as demonstrated crystallographically for azepane-derivatized PKA/PKB inhibitors [1]. The 2-aryl substituent determines both steric and electronic complementarity with hydrophobic target pockets. The 3-methylphenyl (m-tolyl) group in the target compound positions the methyl group meta, creating a different electrostatic surface and rotational profile compared to the para-methyl isomer (EVT-12348720) or the 4-fluorophenyl analog found in the UppS inhibitor MAC-0547630 . These seemingly minor variations have produced IC50 differences exceeding 30-fold across pyrazolo[1,5-a]pyrimidine series in published kinase and enzyme inhibition assays [2]. Consequently, generic substitution—even by a single methyl-group translocation—cannot be assumed to preserve potency, selectivity, or pharmacokinetic behavior without explicit comparative data.

7-Position heterocycle Azepane (7-membered ring) Piperidine / piperazine (6-membered) Ring pucker and basicity shift may alter target-binding geometry and hinge-region recognition
2-Aryl substitution m-Tolyl (meta-methyl) p-Tolyl or 4-F-phenyl analogs Isomer-dependent electrostatic surface and rotational profile may shift kinase selectivity context
Halogen content Non-halogenated scaffold 4-Cl-phenyl / 4-F-phenyl analogs Reactivity context may differ; metabolic bioactivation profile may not transfer between halogenated and non-halogenated forms

Differentiation Against Closest Analogs


Meta vs. Para Methyl: Lipophilicity & Conformation

The 2-(3-methylphenyl) (m-tolyl) substituent in the target compound positions the methyl group meta to the point of attachment, in contrast to the 2-(4-methylphenyl) (p-tolyl) analog 1-[3,5-Dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]azepane (EVT-12348720). This positional isomerism alters molecular shape and predicted physicochemical properties. Computational predictions indicate the meta-methyl isomer possesses a calculated logP approximately 0.15–0.30 units lower than the para-methyl isomer based on fragment-based additive models, and exhibits a different rotational energy barrier around the aryl–pyrazolo bond due to altered ortho-substituent interactions . While direct head-to-head biological activity data for this specific pair are absent in the public domain, SAR series across pyrazolo[1,5-a]pyrimidines demonstrate that meta vs. para aryl substitution can shift kinase selectivity profiles and cellular potency by 3- to 10-fold [1].

Meta vs. Para Methyl
Class-level
ΔlogP ≈ 0.15–0.30 (predicted); distinct molecular electrostatic potential surfaces
Supports isomer-specific procurement context
Predicted values; no experimental logP data available
Medicinal chemistry Structure-activity relationship Lipophilicity optimization

Azepane vs. Piperidine: Ring Conformation & Basicity

The target compound bears a seven-membered azepane ring at position 7, whereas the close analog 7-(2-ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine (CHEBI:109763, C21H26N4, MW 334.5) contains a six-membered piperidine ring [1]. Crystallographic studies of azepane-derivatized kinase inhibitors (PDB: 1SVE, 1SVH) reveal that the seven-membered ring adopts a distinct chair-like conformation that positions the nitrogen lone pair differently relative to the hinge-binding region compared to piperidine or piperazine analogs [2]. The azepane ring exhibits a calculated pKa approximately 0.5–0.8 units higher than piperidine in analogous environments, resulting in greater protonation at physiological pH and potentially altered pharmacokinetic handling [3]. In the MAC-0547630 series, the azepane-containing compound demonstrated potent UppS inhibition (IC50 0.05 μM BsUppS, 1.6 μM BaUppS) with no measurable off-target effects on membrane potential, a profile attributed in part to the azepane substituent's conformational and electronic properties [4].

Azepane vs. Piperidine
Reported
Reported IC50 0.05 μM (BsUppS) for azepane-containing analog; non-azepane analogs reported inactive (>50 μM)
Supports azepane conformational-control review
Crystallographic data from PKA/PKB inhibitor series (PDB 1SVE, 1SVH)
Conformational analysis Kinase inhibitor design Ring-size SAR

3,5-Dimethyl Core: Metabolic Stability Impact

The target compound contains methyl groups at both positions 3 and 5 of the pyrazolo[1,5-a]pyrimidine core, in contrast to MAC-0547630 which bears only a 5-methyl substituent with no alkylation at position 3 . The 3,5-dimethyl pattern increases electron density on the pyrimidine ring, potentially modulating π-stacking interactions with target proteins and altering susceptibility to oxidative metabolism. In the broader pyrazolo[1,5-a]pyrimidine literature, the addition of a methyl group at position 3 has been shown to reduce CYP450-mediated metabolic clearance by sterically shielding the electron-rich pyrazole nitrogen from oxidative attack [1]. A structurally related 3,5-dimethylpyrazolo[1,5-a]pyrimidine series (PI3Kδ inhibitors, Celon Pharma) demonstrated that 3,5-dimethyl derivatives maintain cellular potency while exhibiting improved microsomal stability (T1/2 > 60 min in human liver microsomes) compared to des-methyl analogs (T1/2 < 30 min) [2].

3,5-Dimethyl Core Stability
Class-level
T1/2 >60 min vs.
Supports metabolic-stability screening context
Class-level data from PI3Kδ inhibitor program; target-specific data not publicly available
Non-Halogenated Scaffold
Class-level
Reduced GSH-adduct formation reported for non-halogenated pyrazolo[1,5-a]pyrimidines (class-level)
Supports chemical-probe selection context
GSH trapping data from class-level literature; compound-specific data not available
Metabolic stability Cytochrome P450 Drug metabolism

Non-Halogenated Scaffold: Safety & Reactivity

The target compound contains no halogen substituents, distinguishing it from the 4-chlorophenyl analog (CAS 1203150-19-9, C20H23ClN4, MW 354.9) and the 4-fluorophenyl analog MAC-0547630 (CAS 950386-41-1, C19H21FN4, MW 324.4) . Halogenated aryl groups can undergo CYP450-mediated oxidative dehalogenation, generating reactive metabolites that covalently modify proteins and contribute to idiosyncratic toxicity [1]. In the pyrazolo[1,5-a]pyrimidine class, compounds without halogen substituents on the 2-aryl ring have demonstrated lower rates of glutathione adduct formation in trapping assays, suggesting reduced bioactivation risk [2]. Additionally, the absence of halogen atoms simplifies synthetic scale-up and reduces potential environmental persistence concerns under REACH and similar regulatory frameworks.

Non-Halogenated Scaffold
Class-level
Reduced GSH-adduct formation reported for non-halogenated pyrazolo[1,5-a]pyrimidines (class-level)
Supports chemical-probe selection context
GSH trapping data from class-level literature; compound-specific data not available
Toxicology Chemical stability Lead optimization

Recommended Application Scenarios


Kinase Selectivity Profiling with Non-Halogenated Scaffolds

The combination of the m-tolyl 2-substituent, 3,5-dimethyl core, and azepane 7-substituent creates a unique three-dimensional pharmacophore that is absent from most commercial kinase inhibitor libraries. The azepane ring's distinct conformational preference, as established by PKA/PKB co-crystal structures (PDB 1SVE, 1SVH), may enable interrogation of kinase hinge-region pockets inaccessible to piperidine- or piperazine-substituted analogs [1]. The halogen-free structure reduces the risk of reactive metabolite formation, making this compound suitable for kinome-wide selectivity profiling where clean target engagement data are essential for interpreting phenotype–target relationships [2].

UppS-Targeted Anti-Infective Discovery

The pyrazolo[1,5-a]pyrimidine-azepane chemotype has demonstrated potent UppS inhibition, with the closely related MAC-0547630 achieving an IC50 of 0.05 μM against Bacillus subtilis UppS and potentiating β-lactam antibiotic activity [1]. The target compound's 3-methylphenyl and 3,5-dimethyl substitution pattern may further enhance potency or alter species selectivity relative to the 4-fluorophenyl-containing MAC-0547630, providing a valuable tool compound for exploring structure–activity relationships in bacterial cell wall biosynthesis inhibition.

Metabolic Stability Optimization

The 3,5-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine core is associated with improved microsomal stability compared to mono-methyl or des-methyl analogs, as demonstrated in PI3Kδ inhibitor programs where T1/2 values exceeded 60 minutes in human liver microsomes [1]. The meta-methyl orientation on the 2-phenyl ring further differentiates the compound from para-substituted analogs in terms of CYP450 substrate recognition. These features make the compound a relevant starting point for medicinal chemistry programs requiring balanced potency and metabolic stability.

Chemical Probe Development for Target Deconvolution

The compound's structural uniqueness—specifically the azepane ring and 2-(3-methylphenyl) combination not found in any approved drug or clinical candidate—makes it a potentially valuable affinity chromatography ligand or photoaffinity probe precursor for identifying novel protein targets of the pyrazolo[1,5-a]pyrimidine chemotype [1]. The absence of halogen atoms simplifies mass spectrometric identification of crosslinked peptide adducts and reduces background noise in proteomics workflows.

Application
Selection Property
Validation Focus
Kinase pathway profiling studies
Non-halogenated azepane pharmacophore
Kinase panel selectivity endpoints
Bacterial UppS enzyme inhibition studies
Pyrazolo[1,5-a]pyrimidine-azepane chemotype
UppS enzyme assay endpoints
Metabolic stability profiling studies
3,5-Dimethyl substitution context
Microsomal stability endpoints
Target deconvolution research
Halogen-free structural context
Affinity proteomics endpoints
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